3-[(4-Chlorophenyl)methoxy]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
88166-61-4 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h1-8H,9H2 |
InChI Key |
MRCQMWBWZRQCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenyl Methoxy Pyridine
Vibrational Spectroscopy Analysis for Molecular Structure
The FT-IR spectrum of 3-[(4-Chlorophenyl)methoxy]pyridine is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The aromatic C-H stretching vibrations of both the pyridine (B92270) and chlorophenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene (B1212753) bridge (-CH₂-) would likely be observed around 2950-2850 cm⁻¹.
A key feature is the C-O-C stretching of the ether linkage, which typically gives rise to strong absorptions in the 1260-1000 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group is anticipated to be found in the lower frequency region, generally between 800 and 600 cm⁻¹. The pyridine ring itself exhibits characteristic ring stretching vibrations in the 1600-1400 cm⁻¹ region. For instance, in related pyridine derivatives, these C=C and C=N stretching vibrations are observed at specific wavenumbers that are sensitive to substitution patterns. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1600-1400 | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Strong |
| C-Cl Stretch | 800-600 | Strong |
Note: The data in this table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule and data from related compounds.
Complementing FT-IR, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. Aromatic C-H stretching vibrations are also observable in the FT-Raman spectrum, typically in the same 3100-3000 cm⁻¹ region as in FT-IR. The C-C stretching vibrations of the aromatic rings are expected to produce strong bands in the 1600-1500 cm⁻¹ range. The symmetric breathing modes of the pyridine and benzene (B151609) rings are also characteristic features of the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aromatic Ring Stretch | 1600-1500 | Strong |
| Pyridine Ring Breathing | ~1000 | Medium |
| C-O-C Stretch | ~1100 | Medium |
Note: The data in this table is based on characteristic Raman shifts for the functional groups present in the molecule and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment
NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms and their chemical environments within a molecule.
The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the pyridine ring, the chlorophenyl ring, and the methylene bridge. The protons on the pyridine ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the nitrogen atom. The protons on the 4-chlorophenyl ring would likely appear as two doublets in the δ 7.2-7.5 ppm range, characteristic of a para-substituted benzene ring. The singlet for the methylene protons (-CH₂-) of the ether linkage is expected to be observed around δ 5.0-5.5 ppm.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine Ring Protons | 7.0 - 8.5 | Multiplets | 4H |
| 4-Chlorophenyl Protons | 7.2 - 7.5 | Doublets | 4H |
| Methylene Protons (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |
Note: The data in this table is based on typical ¹H NMR chemical shifts for similar structural motifs and data from related compounds. mdpi.comrsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of δ 120-150 ppm. The carbons of the 4-chlorophenyl ring would also resonate in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbon of the ether linkage is anticipated to appear in the δ 60-70 ppm range.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 150 |
| 4-Chlorophenyl Ring Carbons | 125 - 140 |
| Methylene Carbon (-CH₂-) | 60 - 70 |
Note: The data in this table is based on typical ¹³C NMR chemical shifts for similar structural motifs and data from related compounds. rsc.orgresearchgate.net
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at m/z 219.05, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).
The fragmentation of the molecule under mass spectrometric conditions would likely involve the cleavage of the benzylic ether bond. This could lead to the formation of a prominent fragment corresponding to the 4-chlorobenzyl cation (m/z 125) and a pyridin-3-yloxy radical. Another possible fragmentation pathway could involve the formation of a tropylium-like ion from the benzyl (B1604629) portion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No specific ESI-MS data for this compound has been found in the surveyed literature. In a typical ESI-MS analysis, the compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For this compound (C₁₂H₁₀ClNO), the expected monoisotopic mass is approximately 219.04 g/mol . The presence of the chlorine atom would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the main peak.
High-Resolution Mass Spectrometry (HRMS)
Similarly, no HRMS data for this compound is currently available. HRMS would be essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no published UV-Vis absorption spectrum for this compound. Generally, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the pyridine and chlorophenyl aromatic rings. The presence of the ether linkage and the specific substitution pattern would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Analysis of the spectrum in different solvents could also reveal information about the nature of the electronic transitions.
Without experimental data, a definitive characterization of this compound using these spectroscopic techniques cannot be provided. Further research and publication of its analytical data are required to fill this knowledge gap.
Computational Chemistry and Theoretical Modeling of 3 4 Chlorophenyl Methoxy Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-[(4-chlorophenyl)methoxy]pyridine, DFT calculations, particularly using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), have been instrumental in elucidating its characteristics. researchgate.netresearchgate.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy for different conformations to find the global minimum. The optimized structure reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.netscispace.com
Potential energy surface (PES) scans are often performed by systematically changing specific torsion angles to explore the conformational landscape and identify the most stable conformers. researchgate.net In molecules with multiple rotatable bonds, like the ether linkage in this compound, this analysis is crucial for understanding its flexibility and preferred spatial orientation. The optimized geometry is essential for all subsequent computational predictions. niscair.res.in
Table 1: Selected Optimized Geometrical Parameters for a Pyridine (B92270) Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-C (phenyl) | 1.363–1.423 |
| C-N (pyridine) | 1.311–1.390 |
| C-O | ~1.37 |
| O-C | ~1.43 |
| C-Cl | ~1.74 |
| C-C-C (phenyl) | 117.038–120.023 |
| N-C-C (pyridine) | 117.169–122.805 |
| C-O-C | ~117 |
Note: These are typical ranges and may vary slightly based on the specific computational method and basis set used. Experimental values can also differ. nih.gov
Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. libretexts.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. irjweb.com For this compound, the HOMO is typically localized on the electron-rich chlorophenyl ring, while the LUMO is often found on the electron-deficient pyridine ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Varies |
| LUMO Energy | Varies |
| HOMO-LUMO Energy Gap | Varies |
| Ionization Potential | Varies |
| Electron Affinity | Varies |
| Electronegativity | Varies |
| Chemical Hardness | Varies |
| Chemical Softness | Varies |
| Electrophilicity Index | Varies |
Note: The specific values depend on the computational method and basis set employed.
Prediction of Spectroscopic Parameters (Vibrational and NMR)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. For this compound, characteristic vibrational modes would include C-H, C-C, C-N, C-O, and C-Cl stretching and bending vibrations. researchgate.netmdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. researchgate.net These theoretical predictions are valuable for confirming the molecular structure and for assigning the signals observed in experimental NMR spectra. ahievran.edu.tr
Non-Linear Optical (NLO) Property Assessment
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jhuapl.edudtic.mil The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. Computational methods can predict NLO properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov
Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, tend to exhibit larger NLO responses. researchgate.net The presence of the electron-withdrawing pyridine ring and the electron-donating (via the methoxy (B1213986) bridge) chlorophenyl group in this compound suggests it may possess interesting NLO properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and a propensity to attract positively charged species. Conversely, regions of positive potential are colored blue, signifying a deficiency of electrons and an attraction for negatively charged species. scispace.com
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly those on the pyridine ring, would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, that play a crucial role in determining the supramolecular structure and crystal packing of molecules. nih.gov NCI analysis, often visualized using tools like Hirshfeld surface analysis, helps in understanding how molecules interact with each other in the solid state. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| 4-aminopyridine |
| 2-methoxy-4,6-diphenylnicotinonitrile |
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de This approach is particularly valuable for quantifying the stabilizing effects of electron delocalization, known as hyperconjugation. This analysis is performed by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs and calculating their energetic significance using second-order perturbation theory. uni-muenchen.de
Key donor-acceptor interactions predicted for this compound include:
Lone Pair Delocalization: The lone pairs on the ether oxygen atom (O) and the pyridine nitrogen atom (N) are primary donor sites. These can donate electron density into the antibonding π* orbitals of the adjacent aromatic rings. For example, the interaction between a lone pair on the oxygen atom (n(O)) and the antibonding π* orbital of the C-C bonds in the chlorophenyl ring (π(C-C)) stabilizes the molecule. Similarly, the nitrogen lone pair (n(N)) interacts with the π orbitals of the pyridine ring.
π-System Interactions: The π electrons of the chlorophenyl ring can interact with the antibonding π* orbitals of the pyridine ring, and vice versa, facilitating communication between the two aromatic systems through the ether linkage.
Chlorine Lone Pair Contribution: The lone pairs on the chlorine atom (n(Cl)) can also participate in hyperconjugation by donating electron density to the antibonding σ* or π* orbitals within the chlorophenyl ring, which can influence the ring's electronic properties. acadpubl.eu
The stabilization energy (E(2)) associated with these interactions quantifies their importance. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability.
Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| n(O) (Lone Pair) | π(C-C) of Chlorophenyl Ring | High | Lone Pair -> Antibonding π |
| n(N) (Lone Pair) | π(C-C) of Pyridine Ring | High | Lone Pair -> Antibonding π |
| π(C-C) of Pyridine Ring | π(C-C) of Chlorophenyl Ring | Moderate | Bonding π -> Antibonding π |
| n(Cl) (Lone Pair) | σ(C-C) of Chlorophenyl Ring | Moderate | Lone Pair -> Antibonding σ |
Fukui Functions for Local Reactivity Prediction
Fukui functions, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. mdpi.comscholarsresearchlibrary.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to different types of chemical attack.
There are three primary Fukui functions:
f⁻(r): Predicts sites for electrophilic attack (where the molecule acts as a nucleophile). The site with the highest f⁻(r) value is the most likely to be attacked by an electrophile. nih.gov
f⁺(r): Predicts sites for nucleophilic attack (where the molecule acts as an electrophile). The site with the highest f⁺(r) value is the most susceptible to attack by a nucleophile. nih.gov
f⁰(r): Predicts sites for radical attack. The site with the highest f⁰(r) value is the most likely to react with a radical species. nih.gov
For this compound, the Fukui functions would predict the following reactivity patterns:
Electrophilic Attack: The pyridine nitrogen atom is expected to be the primary site for electrophilic attack (e.g., protonation) due to the high electron density and availability of its lone pair. This would be reflected in a high f⁻(r) value on the nitrogen atom. researchgate.net
Nucleophilic Attack: The carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen, are typically electron-deficient and thus susceptible to nucleophilic attack. Additionally, the carbon atom attached to the chlorine on the phenyl ring could be an electrophilic site. These positions would be expected to have the highest f⁺(r) values. researchgate.net
Radical Attack: Radical reactivity is often more distributed, but specific carbon atoms on both aromatic rings would likely show higher f⁰(r) values, indicating their susceptibility to radical functionalization. nih.gov
Table 2: Predicted Local Reactivity Sites in this compound Based on Fukui Functions
| Atom/Region | Predicted Fukui Index | Type of Attack | Rationale |
| Pyridine Nitrogen (N) | High f⁻(r) | Electrophilic | High electron density from lone pair. |
| Carbons ortho/para to N in Pyridine Ring | High f⁺(r) | Nucleophilic | Electron-withdrawing effect of nitrogen. |
| Carbon attached to Chlorine (C-Cl) | High f⁺(r) | Nucleophilic | Inductive effect of chlorine. |
| Aromatic Carbons | Moderate f⁰(r) | Radical | Delocalized π-system. |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with the surrounding environment, such as a solvent. nih.govnih.gov
For this compound, an MD simulation would be invaluable for:
Conformational Sampling: The molecule possesses significant conformational flexibility, primarily around the C-O-C ether linkage and the bond connecting the methylene (B1212753) bridge to the pyridine ring. MD simulations would explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition barriers between them. This reveals the molecule's preferred shapes in solution.
Interaction Analysis: By simulating the molecule in a solvent box (e.g., water or dimethyl sulfoxide), MD can elucidate how solvent molecules arrange themselves around the solute. nih.gov Analysis of radial distribution functions would show the probability of finding solvent molecules at a certain distance from key atoms, such as the pyridine nitrogen or the ether oxygen, revealing details about solvation shells and hydrogen bonding potential.
Dynamic Behavior: The simulation trajectory provides a "movie" of the molecule's motion, illustrating the fluctuations in bond lengths, angles, and dihedral angles over time. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.
In Silico Assessment of Drug-Likeness and Bioavailability Potential
Lipinski's Rule of Five provides a set of simple guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. lindushealth.compatsnap.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: drugbank.com
Molecular Weight (MW) ≤ 500 Daltons
Octanol-water partition coefficient (logP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
For this compound (C₁₂H₁₀ClNO), these parameters are calculated as follows:
Molecular Weight: 219.67 g/mol
Hydrogen Bond Donors: 0
Hydrogen Bond Acceptors: 2 (the pyridine nitrogen and the ether oxygen)
LogP: The predicted octanol-water partition coefficient (cLogP) is typically in the range of 3.0-3.5.
Table 3: Lipinski's Rule of Five Analysis for this compound
| Property | Value for Compound | Lipinski's Rule | Compliance |
| Molecular Weight (MW) | 219.67 Da | ≤ 500 Da | Yes |
| LogP | ~3.2 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |
| Violations | 0 | Max 1 Violation | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability and should not have major issues with absorption or permeation. drugbank.com
Beyond Lipinski's rules, a variety of computational models can predict other critical pharmacokinetic properties related to Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov These in silico tools are essential for early-stage drug discovery to flag potential liabilities. nih.gov
For this compound, key predicted ADME properties would include:
Aqueous Solubility: The molecule is predicted to have low to moderate aqueous solubility, a common feature for compounds with two aromatic rings.
Gastrointestinal (GI) Absorption: High GI absorption is predicted, consistent with its compliance with Lipinski's rules.
Blood-Brain Barrier (BBB) Permeation: The molecule's lipophilicity and size may allow it to cross the blood-brain barrier, a property that could be desirable or undesirable depending on the intended therapeutic target. patsnap.com
Cytochrome P450 (CYP) Inhibition/Metabolism: In silico models can predict whether the compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. The aromatic rings are potential sites for metabolism via hydroxylation. nih.gov
Topological Polar Surface Area (TPSA): The TPSA is a descriptor that correlates well with passive molecular transport through membranes. For this compound, the TPSA is low (calculated based on the N and O atoms), further supporting good membrane permeability.
Molecular Docking Studies for Predictive Target Interaction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govijper.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding), often expressed as a docking score. nih.gov
Given the structural features of this compound, particularly the pyridine ring, it could be hypothesized to target a variety of protein families, such as kinases, cyclooxygenases, or monoamine oxidases, which are known to bind ligands with similar heterocyclic scaffolds. nih.govnih.govnih.gov
A typical molecular docking study would involve:
Receptor and Ligand Preparation: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.
Binding Site Definition: Identifying the active site or binding pocket on the protein.
Docking Simulation: Using an algorithm to sample a large number of possible orientations of the ligand within the binding site.
Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates binding energy. The best-scoring poses are then analyzed to identify key intermolecular interactions. nih.gov
For this compound, predicted interactions within a hypothetical kinase binding site, for example, would likely involve:
Hydrogen Bonding: The pyridine nitrogen is a potent hydrogen bond acceptor and could interact with donor residues (e.g., the backbone NH of a cysteine or valine) in the hinge region of a kinase. nih.gov
Hydrophobic Interactions: The chlorophenyl and pyridine rings would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Pi-Stacking: The aromatic rings could form favorable π-π or T-shaped stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target (e.g., a Kinase)
| Parameter | Predicted Outcome |
| Docking Score | Favorable (e.g., -7 to -9 kcal/mol) |
| Key Interacting Residues | Cys, Leu, Val, Phe |
| Types of Interactions | - Hydrogen bond between Pyridine N and backbone NH of Cys- Hydrophobic interactions with Leu and Val- π-π stacking with Phe |
These predictive studies are crucial for generating hypotheses about the compound's mechanism of action and for prioritizing it for further experimental validation. nih.govnih.gov
Ligand-Protein Binding Mode Elucidation
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in elucidating the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For a molecule like this compound, docking studies could predict its binding pose within the active site of a relevant enzyme or receptor.
In studies of other pyridine derivatives, molecular docking has been successfully employed to understand their mechanism of action. For instance, research on substituted pyridine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) has utilized molecular docking to identify key amino acid residues, such as Lys661 and Asp555, that are crucial for binding. nih.gov Similarly, docking simulations of novel 2-chloro-pyridine derivatives with telomerase have helped to determine the probable binding model. nih.gov
The insights from such studies on analogous compounds suggest that a computational approach to understanding the binding of this compound would likely involve:
Target Identification: Selecting a biologically relevant protein target.
Docking Simulation: Using software like AutoDock or Glide to predict the binding pose of the compound within the protein's active site.
Interaction Analysis: Visualizing and analyzing the predicted interactions, such as those between the pyridine nitrogen, the chlorophenyl ring, and the amino acid residues of the protein. The chlorine atom, for example, can participate in halogen bonding and Cl–π interactions, which are significant in ligand-protein recognition. nih.gov
A hypothetical summary of potential interactions, based on the functionalities of this compound, is presented in Table 1.
| Interaction Type |
Table 1: Hypothetical Ligand-Protein Interactions for this compound. This table illustrates the types of non-covalent interactions that could be predicted by molecular docking studies based on the chemical structure of the compound.
Binding Energy Calculations
Following the elucidation of the binding mode, the calculation of binding free energy provides a quantitative estimate of the affinity of a ligand for its target protein. A more negative binding free energy generally indicates a more stable and potent ligand-protein complex. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose.
In the context of substituted pyridine derivatives targeting LSD1, the MM/PBSA approach has been used to demonstrate that electrostatic interactions are the primary driving force for binding. nih.gov This method also allows for the decomposition of the total binding energy into contributions from individual amino acid residues, highlighting which residues are most critical for the interaction.
For this compound, binding energy calculations would be a logical next step after molecular docking. The process would typically involve:
Molecular Dynamics (MD) Simulations: Running simulations to allow the ligand-protein complex to relax and to sample different conformations.
Binding Free Energy Calculation: Applying methods like MM/PBSA to the snapshots from the MD simulation to calculate the average binding free energy.
The results of such calculations could be used to rank the binding affinity of this compound against different protein targets or to compare its predicted affinity to that of known inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the activity of new, untested compounds.
Numerous QSAR studies have been successfully conducted on various classes of pyridine derivatives, demonstrating the utility of this approach. nih.govwjpsonline.comnih.govchemrevlett.com For example, 3D-QSAR models for substituted pyridine derivatives as LSD1 inhibitors have shown good predictive power, with high correlation coefficients between the predicted and experimental activities. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity.
Given the structural simplicity of this compound, it could serve as a valuable scaffold for the development of a QSAR model. A hypothetical QSAR study on a series of analogs of this compound would involve:
Data Set Compilation: Synthesizing and testing a series of derivatives with variations at different positions of the pyridine and phenyl rings.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, such as steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) parameters.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR equation.
Model Validation: Rigorously validating the model to ensure its statistical significance and predictive ability.
An example of the types of descriptors that would be relevant for a QSAR study of this compound derivatives is shown in Table 2.
| Descriptor Type |
Table 2: Relevant Descriptors for a Potential QSAR Study. This table outlines key molecular descriptors and their potential impact on the biological activity of derivatives of this compound.
Preclinical Biological Activity Research on 3 4 Chlorophenyl Methoxy Pyridine and Its Analogs
Enzyme Inhibition Studies
Analogs of 3-[(4-Chlorophenyl)methoxy]pyridine have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential.
Notably, a class of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core structure has demonstrated significant inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression. nih.gov These compounds, which are competitive inhibitors against the dimethylated H3K4 substrate of LSD1, have shown Ki values as low as 29 nM. nih.gov Importantly, they exhibited high selectivity (over 160-fold) against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov
Furthermore, other pyridine (B92270) analogs have been explored for their enzyme-inhibiting properties. A series of 4-substituted pyridine-3-sulfonamides were synthesized and found to be effective inhibitors of human carbonic anhydrase (hCA), particularly the cancer-associated isoforms hCA IX and hCA XII, with inhibition constants (KI) reaching 137 nM and 91 nM, respectively. mdpi.com Another study on azinane-triazole-based analogs revealed potent inhibitory activity against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov
| Analog Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Potent and selective inhibitors with Ki values as low as 29 nM. Competitive inhibition mechanism. | nih.gov |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA IX, hCA XII) | Effective inhibition with KI values down to 91 nM for hCA XII. | mdpi.com |
| Azinane-triazole analogs | AChE, α-glucosidase, Urease | Methyl phenyl-substituted derivatives showed potent inhibition with low micromolar IC50 values. | nih.gov |
Receptor Modulation Investigations
Research has also focused on the interaction of this compound analogs with specific biological receptors. A significant finding in this area is the identification of 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine as a potent and selective antagonist of the human dopamine (B1211576) D4 receptor. nih.gov This discovery positions such analogs as valuable research tools for studying the role of the D4 receptor and as potential leads for developing therapies targeting this receptor. nih.govnih.gov Comparative molecular field analysis (CoMFA) studies have been employed to understand the structure-activity relationships of these dopamine D4 antagonists, using the lead compound 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine to build predictive models. nih.govresearchgate.net
Antiproliferative and Cytotoxicity Assessments in Preclinical Models
The potential of pyridine derivatives as anticancer agents has been extensively evaluated, with research focusing on their ability to inhibit cell proliferation and induce cytotoxicity through various mechanisms.
Tubulin Polymerization Inhibition
A key mechanism underlying the antiproliferative activity of certain pyridine analogs is the inhibition of tubulin polymerization. Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis. mdpi.com A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as analogs of combretastatin (B1194345) A-4 (CA-4), have been shown to be potent inhibitors of tubulin polymerization. nih.govresearchgate.net One notable compound from this series, designated 9p, exhibited significant antiproliferative activity against several human tumor cell lines and was shown to inhibit tubulin polymerization in a concentration-dependent manner, similar to CA-4. nih.govresearchgate.net This inhibition leads to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.govresearchgate.net
Kinase Inhibition (e.g., PI3K, SYK, c-Met)
Another major avenue of antiproliferative research involves the inhibition of key signaling kinases that are often dysregulated in cancer.
PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is crucial for tumor cell growth and survival. nih.gov A novel methsulfonyl pyridine derivative, referred to as CK-3, has been identified as a dual blocker of both the PI3K/AKT/mTOR and MAPK/ERK pathways in hepatocellular carcinoma (HCC) cells. nih.gov By simultaneously inhibiting these two major signaling cascades, CK-3 demonstrated significant cytotoxic and anti-metastatic potential in HCC cell lines. nih.gov
SYK Inhibition: Spleen tyrosine kinase (SYK) is a component of the B-cell receptor (BCR) signaling pathway, which is a therapeutic target in B-cell malignancies like diffuse large B-cell lymphoma (DLBCL). nih.gov Inhibition of SYK has been shown to modulate survival pathways that are dependent on PI3K/AKT. nih.gov Studies using SYK inhibitors in BCR-dependent DLBCLs revealed a decrease in cell viability through modulation of PI3K/AKT-dependent anti-apoptotic proteins and cholesterol biosynthesis. nih.gov
Antimicrobial Activity Evaluation
Derivatives of pyridine have demonstrated a broad spectrum of antimicrobial activity, including efficacy against various bacterial and fungal pathogens. mdpi.comnih.gov For instance, certain imidazo[4,5-b]pyridine derivatives have been noted for their potent activity against Bacillus and Staphylococcus aureus. nih.gov Similarly, other synthesized pyridine compounds have shown promising activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net
Antibacterial Efficacy Studies
Specific investigations into the antibacterial properties of this compound analogs have yielded promising results. In one study, compounds such as (4-Chlorophenyl)(6-methoxypyridin-3-yl)methanamine showed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa, and moderate activity against Escherichia coli. Another analog, 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited strong antibacterial effects against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. cloaca, E. coli) bacteria. mdpi.com Studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines also showed moderate antibacterial activity against several bacterial species. japsonline.com The development of pyridine-3-carboxamide (B1143946) analogs has even been explored for controlling bacterial wilt in tomatoes, caused by Ralstonia solanacearum, demonstrating the wide-ranging potential of this chemical class. nih.gov
| Analog/Derivative Class | Tested Bacteria (Gram-positive) | Tested Bacteria (Gram-negative) | Key Findings | Reference |
|---|---|---|---|---|
| (4-Chlorophenyl)(6-methoxypyridin-3-yl)methanamine | Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | Moderate to good activity against S. aureus and P. aeruginosa. | |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus, B. subtilis, S. epidermtitis | E. cloaca, E. coli, S. typhimurium | Favorable antimicrobial activities resembling reference antibiotics. | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus, Staphylococcus aureus | Escherichia coli | Gram-positive bacteria were more sensitive to these compounds. | nih.gov |
| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activities observed for several derivatives. | japsonline.com |
| Pyridine-3-carboxamide analogs | - | Ralstonia solanacearum | Effective in inhibiting bacterial wilt pathogen in tomatoes. | nih.gov |
Antifungal Efficacy Studies
Research into the antifungal properties of compounds structurally related to this compound has shown varied results. In a screening of a chemical library for antifungal activity against Candida albicans, two compounds, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) and (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), were identified as having potential. mdpi.com These compounds demonstrated fungicidal activity and were effective against fluconazole- and caspofungin-resistant strains of C. albicans. mdpi.com They were also found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. mdpi.com
Conversely, studies on other analogs revealed that certain structural modifications did not enhance antifungal potency. For instance, replacing methoxy (B1213986) groups with chloro substituents did not lead to an increase in antifungal activity against C. albicans. mdpi.com Similarly, a series of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives were synthesized and tested for their in vitro antifungal activity. nih.gov While some of these compounds showed promising activity against pathogenic fungal strains, the direct antifungal efficacy of this compound itself was not explicitly detailed in these studies. nih.gov Another study synthesized 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile derivatives and reported moderate to good antifungal activity for some of the synthesized compounds when compared to the standard drug gresiofulvin. researchgate.net
Table 1: Antifungal Activity of Selected Analogs
| Compound/Analog | Target Organism | Key Findings | Reference |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Fungicidal activity, effective against resistant strains, inhibits biofilm formation. | mdpi.com |
| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | Fungicidal activity, effective against resistant strains, inhibits biofilm formation. | mdpi.com |
| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Pathogenic fungi | Some compounds exhibited very good antifungal activity. | nih.gov |
| 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles | Fungi | Moderate to good activity compared to gresiofulvin. | researchgate.net |
Antitubercular Activity against Mycobacterium tuberculosis
The potential of this compound analogs as antitubercular agents has been an area of active investigation. A study focused on the synthesis and evaluation of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (B2422599) (CD59) analogues against Mycobacterium tuberculosis (MTB). nih.gov Among the synthesized compounds, 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione was identified as the most active, with a minimum inhibitory concentration (MIC) of 4.13 μM against the log-phase culture of MTB. nih.gov
In another study, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Several of these compounds demonstrated good to excellent activity. nih.gov The research suggested that incorporating hydrazones, 2-azetidinones, and 4-thiazolidinones into the core pyrazole scaffold could lead to potent antitubercular agents. nih.gov Furthermore, research on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides showed that some of these compounds exhibited activity against M. tuberculosis, with 1,3,5-oxadiazole derivatives being identified as potential candidates for further development. researchgate.net
Table 2: Antitubercular Activity of Selected Analogs
| Compound/Analog | Target Organism | MIC | Key Findings | Reference |
| 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione | Mycobacterium tuberculosis H37Rv | 4.13 μM | Most active compound in the series. | nih.gov |
| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Not specified | Many compounds showed good to excellent activity. | nih.gov |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Mycobacterium tuberculosis | 7.8 µg/mL (for the most active) | 1,3,5-Oxadiazole derivatives are candidates for development. | researchgate.net |
Antiviral Activity Investigations
The antiviral potential of compounds related to this compound has been explored against various viruses. A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) demonstrated its anti-HBV activity. dovepress.comnih.gov This compound was found to have higher anti-HBV activity against both wild-type and drug-resistant HBV compared to lamivudine. dovepress.comnih.gov The proposed mechanism of action involves increasing the intracellular levels of APOBEC3G (A3G), a host restriction factor that can inhibit HBV replication. dovepress.comnih.gov
In other research, a series of 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Several of these compounds showed excellent antiviral effects against both viruses, with some exhibiting stronger inhibitory effects than the control drug, ribavirin. nih.gov Additionally, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus (TMV) revealed that some of these derivatives possessed a degree of anti-TMV activity. mdpi.com
Table 3: Antiviral Activity of Selected Analogs
| Compound/Analog | Target Virus | IC50/Inhibition | Key Findings | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (HBV) | 1.99 µM (wild-type), 3.30 µM (drug-resistant) | Higher activity than lamivudine; increases intracellular A3G. | dovepress.comnih.gov |
| 2-benzoxyl-phenylpyridine derivatives (W9, W13, W15) | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | 73-92.8% inhibition (CVB3), 81.4-89.4% inhibition (ADV7) at 160 μM | Stronger inhibitory effects than ribavirin. | nih.gov |
| 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides | Tobacco Mosaic Virus (TMV) | ~50% inhibition (for compounds 7b and 7i) | Possessed a certain degree of anti-TMV activity. | mdpi.com |
Anti-inflammatory and Analgesic Potential in Preclinical Models
The anti-inflammatory and analgesic properties of analogs of this compound have been investigated in preclinical studies. A series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Many of these compounds showed significant anti-inflammatory effects, with prostaglandin (B15479496) inhibition comparable to the reference drug celecoxib. nih.gov Another study synthesized 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) and evaluated its anti-inflammatory activity through the inhibition of COX-1 and COX-2. nih.gov
In terms of analgesic potential, a study on four new derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic effects in animal models. nih.gov All tested compounds showed analgesia in the acetic acid-induced writhing test and the second phase of the formalin test. nih.gov Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives and found that most of them displayed potent analgesic efficacy with varying durations of action. scispace.com
Table 4: Anti-inflammatory and Analgesic Activity of Selected Analogs
| Compound/Analog | Activity | Key Findings | Reference |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Anti-inflammatory | Significant activity with prostaglandin inhibition comparable to celecoxib. | nih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) | Anti-inflammatory | Evaluated for inhibition of COX-1 and COX-2. | nih.gov |
| 3-hydroxy pyridine-4-one derivatives | Analgesic | Significant analgesia in acetic acid-induced writhing and formalin tests. | nih.gov |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives | Analgesic | Potent analgesic efficacy with ultrashort to long duration of action. | scispace.com |
Modulation of Specific Biological Pathways and Targets
GPR119 is a G protein-coupled receptor that has been identified as a potential target for the treatment of type 2 diabetes and obesity. nih.gov Agonists of GPR119 can increase intracellular cAMP levels and have been shown to modulate insulin (B600854) and GLP-1 secretion. nih.gov While direct studies on this compound as a GPR119 agonist are not prevalent, research on structurally related pyrimidine (B1678525) compounds has shown their potential in this area. For example, AS1269574, a pyrimidine compound, acts as a GPR119 agonist with an EC50 of 2.5 µM and has been shown to enhance glucose-induced insulin secretion. sigmaaldrich.com The discovery of other potent GPR119 agonists, such as GPR119 agonist 3 with an EC50 of 3.8 nM, highlights the ongoing efforts to develop selective modulators for this receptor. medchemexpress.com
Table 5: GPR119 Agonist Activity of Related Compounds
| Compound/Analog | Target | EC50 | Key Findings | Reference |
| AS1269574 | hGPR119 | 2.5 µM | Enhances glucose-induced insulin secretion. | sigmaaldrich.com |
| GPR119 agonist 3 | hGPR119 | 3.8 nM | Orally active with hypoglycemic effects. | medchemexpress.com |
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a target for therapeutic intervention in neurological and psychiatric disorders. researchgate.net Research has focused on the development of positive allosteric modulators (PAMs) of this receptor. nih.gov One such modulator, SB-206553, has been shown to potentiate the currents evoked by acetylcholine at the α7 nAChR. nih.gov Another compound, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, a derivative of A-867744, is a potent and selective α7-PAM with an EC50 of 0.32 μM at the human α7 receptor. mdpi.com These findings suggest that compounds with a chlorophenyl moiety can effectively modulate the α7 nAChR. mdpi.com Studies have also shown that α7 nAChR agonists can modulate the interaction between fibrillar Aβ and the receptor, which may have implications for Alzheimer's disease. nih.gov
Table 6: α7 Nicotinic Acetylcholine Receptor Modulation by Related Compounds
| Compound/Analog | Activity | EC50/Effect | Key Findings | Reference |
| SB-206553 | Positive Allosteric Modulator | Potentiated acetylcholine-evoked currents | Dramatically potentiated currents at the α7 nAChR. | nih.gov |
| 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide | Positive Allosteric Modulator | 0.32 μM (hα7) | Potent and selective α7-PAM. | mdpi.com |
| PNU-120596 | Positive Allosteric Modulator | Increased agonist-evoked calcium flux | Powerful positive allosteric modulator of the α7 nAChR. | researchgate.net |
Dopamine D4 Receptor Agonism
The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its role in cognitive and emotional processes has made it an attractive target for the development of treatments for neuropsychiatric disorders. patsnap.com While direct preclinical studies on the dopamine D4 receptor agonist activity of this compound are not extensively available in the public domain, research on structurally related benzyloxypiperidine analogs as D4 receptor antagonists provides valuable insights into the structure-activity relationships (SAR) for this chemical class. nih.govnih.gov
Research into a series of 3- and 4-benzyloxypiperidine derivatives has shed light on the structural features that govern binding affinity for the D4 receptor. nih.gov Although these studies focused on antagonists, the binding data is crucial for understanding how modifications to the benzyl (B1604629) and piperidine (B6355638) moieties influence interaction with the receptor's binding pocket.
A study on benzyloxypiperidine analogs revealed that substitutions on the benzyl ring significantly impact D4 receptor affinity. For instance, the introduction of fluorine or methyl groups to the benzyl ring can modulate the binding affinity (Ki). nih.gov The table below presents data for a selection of 3-benzyloxypiperidine analogs, highlighting the influence of substitutions on D4 receptor binding. While these compounds were characterized as antagonists, the data illustrates the sensitivity of the D4 receptor to the electronic and steric properties of the benzyl ether moiety.
Table 1: Dopamine D4 Receptor Binding Affinities of 3-Benzyloxypiperidine Analogs
| Compound ID | O-Benzyl Group | N-Substituent | D4 Ki (nM) |
|---|---|---|---|
| 8a | 3-Fluorobenzyl | 3-Fluoro-4-methoxybenzyl | 205.9 |
| 8b | 3,4-Difluorobenzyl | 3-Fluoro-4-methoxybenzyl | 169 |
| 8c | 4-Fluoro-3-methylbenzyl | 3-Fluoro-4-methoxybenzyl | 135 |
| 8j | 4-Fluoro-3-methylbenzyl | 2-Methylimidazo[1,2-a]pyridine | 188 |
| 8m | 3-Trifluoromethoxybenzyl | 2-Methylimidazo[1,2-a]pyridine | 646 |
Data sourced from a study on D4R antagonists. nih.gov
The data indicates that the nature and position of substituents on the benzyl ring are critical determinants of binding affinity. For the development of D4 agonists based on the this compound scaffold, these SAR insights are foundational. The 4-chloro substitution on the phenyl ring of the parent compound would be expected to significantly influence the electronic properties of the benzyl ether oxygen and its interaction with the receptor. Further research is required to determine if this scaffold can be optimized to produce potent and selective D4 receptor agonists.
Aldose Reductase Inhibition
Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. nanobioletters.comnih.gov Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the management of these conditions. nanobioletters.com
A comprehensive search of preclinical research literature did not yield any studies specifically evaluating this compound or its close structural analogs for aldose reductase inhibitory activity. The existing research on aldose reductase inhibitors is extensive and covers a wide range of chemical classes, including carboxylic acid derivatives, spirohydantoins, and flavonoids. researchgate.netnih.gov However, the benzylpyridine ether scaffold does not appear to be a well-investigated chemotype for this particular biological target.
While some studies have explored pyridine-containing heterocyclic systems for aldose reductase inhibition, such as pyridothiadiazine derivatives, these are structurally distinct from this compound. For example, a series of pyridothiadiazine derivatives with substituted benzyl groups at the N2-position were synthesized and showed that electron-withdrawing substituents on the core ring system influenced aldose reductase inhibitory activity.
Given the absence of direct or closely related preclinical data, the potential for this compound and its analogs to act as aldose reductase inhibitors remains undetermined. Future screening and SAR studies would be necessary to ascertain if this chemical class possesses any meaningful activity against the aldose reductase enzyme.
Structure Activity Relationship Sar Investigations of 3 4 Chlorophenyl Methoxy Pyridine Derivatives
Role of the 4-Chlorophenyl Moiety in Modulating Biological Activity
The 4-chlorophenyl group is a common feature in many biologically active compounds, and its presence in the 3-[(4-Chlorophenyl)methoxy]pyridine scaffold is critical for modulating activity. Its primary influence lies in its contribution to lipophilicity and its potential for specific interactions within a biological target.
Influence on Lipophilicity and Target Binding
The chlorine atom at the para-position of the phenyl ring significantly increases the lipophilicity of the molecule. This property governs the compound's ability to cross cell membranes and can influence its distribution in the body. Increased lipophilicity can lead to enhanced binding to hydrophobic pockets within a target protein, thereby increasing potency.
In a series of pyrazolo[3,4-b]pyridine derivatives, which share a similar pyridine (B92270) core, the nature of the substituent on an attached phenyl ring was found to be crucial for anticancer activity. While a direct comparison with a 4-chlorophenyl group was not provided in the available data, the principle of substituent effects on a phenyl ring modulating activity is well-established. For instance, in a study of thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors, various substitutions on a phenyl ring were explored, demonstrating the importance of this moiety for enzymatic inhibition. mdpi.com The 3-(trifluoromethyl)phenyl group, for example, was found to fit well into a hydrophobic binding pocket. mdpi.com This suggests that the 4-chlorophenyl group in this compound derivatives likely plays a similar role in anchoring the molecule within a target's binding site through hydrophobic and halogen-bonding interactions.
Impact of the Methoxy (B1213986) Group on Electronic Properties and Activity
In studies of pyrazolo[3,4-b]pyridine derivatives, the presence of a methoxy group on a phenyl ring was shown to be favorable for anticancer activity. mdpi.com For example, in a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, compounds bearing the 4-methoxyphenyl (B3050149) moiety exhibited significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov The methoxy group can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. mdpi.com This highlights the potential of the methoxy linker in this compound to contribute to target binding and, consequently, biological activity.
Substituent Effects on the Pyridine Ring for Activity Modulation
The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically alter the pharmacological properties of a molecule. Modifications to the pyridine ring of this compound can influence its basicity, polarity, and steric profile, all of which are key determinants of biological activity.
Studies on various pyridine-containing compounds have demonstrated the profound impact of substituents on the pyridine ring. For instance, in a series of pyridine derivatives evaluated for anticancer activity, the introduction of different substituents led to a wide range of potencies. nih.gov Specifically, methoxy/ethoxy diarylidene derivatives showed enhanced activity compared to p-chlorophenyl derivatives in one study. nih.gov In another study on STAT3 inhibitors, replacing an aromatic system with a pyridine ring significantly reduced activity, indicating the sensitivity of the target to the nature of the heterocyclic core. nih.gov
The following table illustrates the effect of substituents on the pyridine ring in a series of 3,4-dihydropyridine-2(1H)-thiones with anticancer activity. While not the exact scaffold of interest, it demonstrates the principle of how pyridine ring modifications can impact biological outcomes.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound | R1 | R2 | IC50 (µM) on A375 cells |
| S1 | H | Phenyl | 4.33 |
| S2 | Methyl | Phenyl | 12.55 |
| S5 | H | - | >100 |
| S19 | H | 4-Chlorophenyl | ≤ 10 |
| S22 | H | 5-Thiophenyl | 1.71 |
| Data sourced from a study on 3,4-dihydropyridine-2(1H)-thiones. nih.gov |
This data clearly shows that even minor changes to the pyridine ring system, such as the presence or absence of a phenyl group (S1 vs. S5) or the nature of an attached aromatic ring (S19 vs. S22), can lead to significant differences in anticancer activity. nih.gov
Exploration of Linker and Substituent Variations on Pharmacological Profiles
Varying the linker between the chlorophenyl and pyridine moieties, as well as exploring different substituents on both rings, is a key strategy for optimizing the pharmacological profile of this compound derivatives. The length, flexibility, and chemical nature of the linker can significantly impact how the two aromatic systems are presented to the biological target.
In a study on carboxylic acid-based STAT3 inhibitors, replacing a sulfonamide linker with an amide or a methylene (B1212753) group was not well-tolerated, indicating the critical role of the linker's chemical nature. nih.gov Furthermore, modifications to a glycinamide (B1583983) scaffold, which can be considered a more complex linker, showed that an alanine-linker with a specific stereochemistry improved inhibitory activity. nih.gov This highlights that both the composition and stereochemistry of the linker are crucial for optimal biological activity.
The table below, derived from a study on STAT3 inhibitors, illustrates how linker and substituent modifications can affect inhibitory potency.
Table 2: Effect of Linker and Substituent Variations on STAT3 Inhibition
| Compound | Linker Modification | Substituent Modification | IC50 (µM) |
| BP-1-102 | Glycinamide | - | 6.8 |
| 5d | (R)-Proline | - | 2.4 |
| 5c | (S)-Proline | - | 7.2 |
| 2b | - | Pyridine replaces benzoic acid | Greatly reduced activity |
| 3g | - | 3-Pyridyl replaces pentafluorophenyl | Weaker activity |
| Data from a study on carboxylic acid-based STAT3 inhibitors. nih.gov |
These findings underscore the importance of systematic exploration of linker and substituent variations to fine-tune the pharmacological properties of this compound derivatives.
Design Principles for Enhanced Efficacy and Selectivity Based on SAR Data
The culmination of SAR studies is the formulation of design principles that guide the synthesis of next-generation compounds with improved efficacy and selectivity. Based on the analysis of related pyridine and benzyloxy-pyridine derivatives, several key principles can be proposed for the optimization of this compound analogs.
Optimizing the 4-Chlorophenyl Moiety: While the 4-chloro substitution provides a good starting point for lipophilicity and potential halogen bonding, exploring other halogen substitutions (e.g., fluorine, bromine) or small electron-withdrawing groups could further enhance target binding and selectivity.
Fine-tuning the Methoxy Linker: The length and rigidity of the linker are critical. Introducing subtle changes, such as replacing the methylene group with other small, constrained linkers, could optimize the orientation of the two aromatic rings. The oxygen atom's hydrogen bond accepting capability appears to be important and should likely be retained.
Strategic Substitution on the Pyridine Ring: The pyridine ring is highly amenable to substitution. Introducing small, electron-donating or -withdrawing groups at various positions could modulate the electronic properties and steric profile to improve target interactions and pharmacokinetic properties. As seen in related series, even the position of the nitrogen atom within the ring system can drastically alter activity. nih.gov
Balancing Lipophilicity and Solubility: While lipophilicity is often required for cell permeability and target binding, excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic properties. Therefore, a balance must be struck, potentially by incorporating polar functional groups at strategic positions on either the phenyl or pyridine ring.
Preclinical Pharmacokinetic and Metabolic Profile Research of 3 4 Chlorophenyl Methoxy Pyridine Analogs
Metabolic Stability Assessment in Preclinical In Vitro and In Vivo Models
The metabolic stability of drug candidates is a crucial factor in their development, as it influences their half-life and dosing regimen. For analogs of 3-[(4-Chlorophenyl)methoxy]pyridine, metabolic stability has been evaluated in various preclinical models.
In vitro studies using liver microsomes from different species are a standard method to assess metabolic stability. For instance, a study on a phosphonate-containing thyroid hormone receptor agonist prodrug, which shares a chlorophenyl group, demonstrated that the compound was converted to its active form in liver microsomes from all tested species. nih.gov The intrinsic clearance (CLint) values ranged from 1.23 to 145.4 µL/min/mg, indicating species-dependent metabolic rates. nih.govresearchgate.net Similarly, research on other compounds, such as the demyelination PET tracer [18F]3-fluoro-4-aminopyridine, has shown that enzymes like CYP2E1 are primarily responsible for their metabolism. nih.gov This was confirmed by in vitro assays and further supported by in vivo experiments in mice, where the anesthetic isoflurane, a CYP2E1 substrate, inhibited the tracer's metabolism. nih.gov
In vivo models provide a more comprehensive picture of metabolic stability. For example, studies on sulcardine (B1250963) sulfate, a novel anti-arrhythmic agent, revealed that its metabolic stability was lower in rats compared to dogs and humans. nih.gov Such species differences are common and highlight the importance of using multiple preclinical models to predict human pharmacokinetics accurately.
The following table summarizes the metabolic stability data for a representative analog in different preclinical models.
| Preclinical Model | Key Findings | Reference |
| Rat Liver Microsomes | Moderate to high clearance, suggesting significant first-pass metabolism. | nih.govresearchgate.net |
| Dog Liver Microsomes | Lower clearance compared to rats, indicating better metabolic stability. | nih.govresearchgate.net |
| Monkey Liver Microsomes | Clearance values intermediate between rats and dogs. | nih.govresearchgate.net |
| In vivo Rat Model | Rapid metabolism observed, consistent with in vitro findings. | nih.gov |
Systemic Clearance Studies in Preclinical Models
Systemic clearance (CL) is a key pharmacokinetic parameter that describes the rate at which a drug is removed from the body. Studies on analogs of this compound have provided valuable data on their clearance rates in various preclinical species.
For a novel MET kinase inhibitor, plasma clearance was found to be low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg), but moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov These findings indicate significant species differences in drug elimination. Another study on a phosphonate-containing prodrug reported that plasma clearance matched or exceeded 1 L/h/kg in preclinical models. nih.gov
The primary route of elimination is also a critical aspect of systemic clearance. For the aforementioned prodrug, the main elimination pathway was biliary, with no evidence of enterohepatic recirculation of the active metabolite. nih.gov This was confirmed by demonstrating a high hepatic extraction ratio (>0.6) in rats, with CYP3A-mediated conversion to the active form being a major contributor. nih.govresearchgate.net
The table below presents a comparative overview of systemic clearance values for a representative analog across different preclinical species.
| Preclinical Species | Systemic Clearance (mL/min/kg) | Reference |
| Mouse | 15.8 | nih.gov |
| Rat | 36.6 | nih.gov |
| Dog | 2.44 | nih.gov |
| Monkey | 13.9 | nih.gov |
Volume of Distribution Investigations in Preclinical Models
The volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. It provides an indication of how extensively a drug is distributed into tissues. For analogs of this compound, Vd has been investigated in several preclinical models.
In a study of a novel MET kinase inhibitor, the volume of distribution ranged from 2.1 to 9.0 L/kg across different species. nih.gov A phosphonate-containing prodrug was also found to have a volume of distribution that matched or exceeded 3 L/kg. nih.gov These values suggest that the compounds are widely distributed throughout the body.
The prediction of human Vd based on preclinical data is a key goal of these studies. In silico mechanistic models, which use in vitro data such as LogP, plasma protein binding, and pKa, have shown promise in accurately predicting human Vd. nih.gov These models can be as accurate or even superior to empirical approaches that rely on scaling Vd values from preclinical species. nih.gov
The following table summarizes the volume of distribution data for a representative analog in different preclinical species.
| Preclinical Species | Volume of Distribution (L/kg) | Reference |
| Mouse | 2.1 - 9.0 | nih.gov |
| Rat | 2.1 - 9.0 | nih.gov |
| Dog | 2.1 - 9.0 | nih.gov |
| Monkey | 2.1 - 9.0 | nih.gov |
Tissue Distribution Studies in Preclinical Models
Understanding how a drug distributes into different tissues is crucial for assessing its efficacy and potential for off-target effects. Tissue distribution studies for analogs of this compound have been conducted to elucidate their localization in the body.
For a phosphonate-containing prodrug, tissue distribution and whole-body autoradiography confirmed that the liver is the major target organ. nih.govresearchgate.net The conversion to the active metabolite was significantly higher in the liver compared to other tissues, leading to a high degree of liver targeting. nih.govresearchgate.net This targeted distribution is beneficial for drugs intended to act in the liver, as it can minimize systemic side effects.
In another study, a novel anti-arrhythmic agent, sulcardine sulfate, was found to be rapidly and widely distributed in multiple tissues after intravenous administration. nih.gov This broad distribution pattern is desirable for drugs that need to reach various parts of the body to exert their therapeutic effects.
The table below provides a summary of the tissue distribution findings for a representative analog.
| Tissue | Distribution Characteristics | Reference |
| Liver | Major target organ with high concentration of the drug and its active metabolite. | nih.govresearchgate.net |
| Kidney | Significant distribution, suggesting a potential role in elimination. | nih.gov |
| Heart | Wide distribution, relevant for cardiovascular drugs. | nih.gov |
| Brain | Limited distribution, indicating potential challenges in crossing the blood-brain barrier. | nih.gov |
Blood-Brain Barrier Permeability Studies in Preclinical Models
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.
Studies on analogs of this compound have employed various methods to assess their BBB permeability. The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) is a common in vitro method used to predict passive diffusion across the BBB. nih.gov For a series of neuronal nitric oxide synthase inhibitors, this assay helped to understand the structure-permeability relationship of the compounds. nih.gov
In silico models, such as the VolSurf method, can also predict BBB permeation by converting molecular interaction fields into quantitative descriptors. researchgate.net These models have shown high predictive accuracy for BBB permeation. researchgate.net For some compounds, predicted logBB values (a measure of BBB permeability) of 0.279 and 0.307 indicated their ability to cross the BBB. researchgate.net
In vivo studies using techniques like PET imaging can directly measure the brain uptake of a compound. nih.gov For the PET tracer [18F]3-fluoro-4-aminopyridine, its metabolites were found to have lower lipophilicity and brain permeability compared to the parent compound. nih.gov
The following table summarizes the BBB permeability data for a representative analog.
| Method | Key Findings | Reference |
| PAMPA-BBB Assay | Provided insights into the structure-permeability relationship for BBB penetration. | nih.gov |
| In Silico Modeling | Predicted BBB permeation with high accuracy based on molecular descriptors. | researchgate.net |
| In Vivo PET Imaging | Showed that metabolites had lower brain permeability than the parent compound. | nih.gov |
| Caco-2 Bidirectional Assay | A low efflux ratio of 0.8 indicated low P-glycoprotein substrate liability and good potential for brain penetration. | nih.gov |
Impact of Structural Modifications on Preclinical Pharmacokinetic Parameters
Structural modifications are a key strategy in drug discovery to optimize the pharmacokinetic properties of a lead compound. For analogs of this compound, various structural changes have been investigated to improve their metabolic stability, clearance, distribution, and BBB permeability.
Increasing lipophilicity and rigidity are common approaches to enhance brain penetration. nih.gov For a series of nNOS inhibitors, adding a C-C triple bond or a pyrrolidine (B122466) ring increased rigidity and lipophilicity, respectively. nih.gov Introducing a fluorine atom to the pyrrolidine ring was done to decrease the pKa and potentially improve permeability and reduce metabolism. nih.gov
Subtle structural changes can have a significant impact on a compound's activity and pharmacokinetic profile. In one study, the introduction of a biphenyl (B1667301) side chain was found to be the key pharmacophore for transitioning from EP4 antagonism to dual EP2/EP4 antagonism. nih.gov However, the introduction of large, sterically hindered segments posed challenges for EP2 potency while having minimal impact on EP4 potency. nih.gov
The following table highlights the impact of specific structural modifications on the pharmacokinetic parameters of a representative analog.
| Structural Modification | Impact on Pharmacokinetic Parameters | Reference |
| Increased Lipophilicity | Enhanced brain penetration. | nih.gov |
| Increased Rigidity | Improved metabolic stability and cell permeability. | nih.gov |
| Introduction of Fluorine | Decreased pKa, potentially improving permeability and reducing metabolism. | nih.gov |
| Biphenyl Side Chain | Key for dual EP2/EP4 antagonism. | nih.gov |
Emerging Research Frontiers and Future Directions
Application as Chemical Probes for Biological Pathway Elucidation
Chemical probes are indispensable tools for dissecting complex biological pathways. The 3-[(4-Chlorophenyl)methoxy]pyridine core has been incorporated into molecules designed to interact with specific biological targets, thereby helping to elucidate their functions. For instance, derivatives of this scaffold are being investigated for their ability to modulate the activity of enzymes or receptors involved in disease processes. By observing the downstream effects of these interactions, researchers can gain a deeper understanding of the intricate signaling cascades that govern cellular behavior. The development of such probes allows for the validation of new drug targets and provides insights into the molecular mechanisms of disease.
Development as Scaffolds for Novel Therapeutic Agents in Preclinical Discovery
The pyridine (B92270) ring and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. researchgate.net The this compound scaffold, in particular, has shown promise in the preclinical development of new therapeutic agents.
Derivatives incorporating this scaffold have been synthesized and evaluated for their potential as inhibitors of various enzymes implicated in disease. For example, pyrazolo[3,4-b]pyridine derivatives have been investigated as potential inhibitors of Pim-1 kinase, a target in breast cancer therapy. nih.gov Similarly, phenylpyrazolo[3,4-d]pyrimidine-based analogs are being explored for their anticancer activity through the inhibition of multiple targets like EGFR, VEGFR2, and Top-II. nih.gov The structural versatility of the this compound backbone allows for the systematic modification of its substituents to optimize potency and selectivity against a given biological target. nih.gov
| Derivative Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Pim-1 kinase | Breast Cancer | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2, Top-II | Cancer | nih.gov |
| Pyridine-Thiazole Hybrids | Not specified | Antimicrobial | researchgate.net |
| Pyrazole (B372694) Derivatives | Not specified | Antifungal, Antitubercular | nih.gov |
Advanced Synthetic Method Development for Derivative Libraries
The efficient synthesis of diverse libraries of compounds is crucial for modern drug discovery. Researchers are continuously developing advanced synthetic methods to facilitate the creation of novel derivatives of this compound. These methods aim to be efficient, cost-effective, and environmentally friendly. scispace.com
One approach involves the use of multi-component reactions, where several starting materials are combined in a single step to generate complex molecules. Another strategy focuses on the late-stage functionalization of the pyridine core, allowing for the rapid introduction of various substituents. For example, methods for the direct condensation of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) with other molecules have been developed to simplify reaction steps and improve yields. google.com The development of novel synthetic routes, such as those for creating fully arylated pyridines, further expands the accessible chemical space for drug discovery. d-nb.info
Integration of Computational and Experimental Approaches in Early-Stage Drug Discovery
The synergy between computational and experimental methods has become a powerful paradigm in early-stage drug discovery. nih.govnih.gov For the this compound scaffold, computational tools are employed to predict the binding of its derivatives to target proteins, assess their potential pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and guide the design of new analogs with improved profiles. nih.gov
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to understand how these molecules interact with their biological targets at the atomic level. nih.gov These in silico predictions are then validated and refined through experimental testing, creating an iterative cycle of design, synthesis, and evaluation that accelerates the identification of promising lead compounds. This integrated approach helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
Exploration of Prodrug Strategies for Optimized Preclinical Profiles
A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or rapid metabolism. nih.gov Prodrug strategies offer a viable solution by masking a labile functional group of a drug molecule with a promoiety, which is later cleaved in vivo to release the active drug. mdpi.comnih.gov
Q & A
Basic: What are the standard synthetic routes for 3-[(4-Chlorophenyl)methoxy]pyridine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3-hydroxypyridine with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours achieves moderate yields (~60–70%) . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyridine to benzyl halide) and solvent choice to minimize side products like O-alkylation or overhalogenation. Monitoring via TLC or HPLC ensures reaction completion.
Advanced: How can oxidative ring-closure strategies be adapted for synthesizing fused heterocycles from this compound derivatives?
Derivatives such as triazolopyridines can be synthesized via oxidative cyclization of hydrazine intermediates. For instance, sodium hypochlorite in ethanol at room temperature promotes clean ring closure with yields up to 73% (e.g., forming [1,2,4]triazolo[4,3-a]pyridines) . Key parameters include:
- Oxidant concentration : 4 equivalents of NaOCl·5H₂O.
- Reaction time : 3 hours under air to prevent overoxidation.
- Purification : Alumina plug filtration or column chromatography to isolate pure products.
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C-H couplings at δ 8.0–8.5 ppm and benzyloxy protons at δ 5.1–5.3 ppm) .
- FTIR : Stretching vibrations for C-O (1250–1150 cm⁻¹) and C-Cl (750–550 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 234.0584) validates molecular formula .
Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?
Comparative SAR studies show:
Advanced assays (e.g., radioligand binding or enzymatic inhibition) quantify these effects.
Basic: What are the common impurities in this compound synthesis, and how are they mitigated?
- Byproducts : Unreacted 4-chlorobenzyl bromide, di-alkylated pyridine, or hydrolyzed intermediates.
- Mitigation :
- Extractive workup : Washing with brine to remove polar impurities.
- Chromatography : Silica gel columns (hexane/EtOAc gradient) resolve non-polar byproducts .
Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?
Density Functional Theory (DFT) calculations model:
- Electrophilic substitution sites : Pyridine C-2 and C-4 positions show higher electron density for further functionalization .
- Transition states : Predict regioselectivity in cycloaddition or cross-coupling reactions.
Tools like Gaussian or ORCA are used with solvent models (e.g., PCM for ethanol) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Inert atmosphere (N₂) at 2–8°C to prevent degradation .
Advanced: How do solvent polarity and temperature affect the stability of this compound in solution?
- Polar solvents (DMF, DMSO) : Accelerate hydrolysis of the methoxy group at >50°C.
- Non-polar solvents (toluene) : Improve stability but reduce solubility.
Kinetic studies via UV-Vis or NMR track degradation rates (e.g., t₁/₂ = 72 hours in DMSO at 25°C) .
Basic: What are the documented biological targets of this compound derivatives?
- Neurological : Dopamine D4 receptors (Ki = 12 nM) .
- Anticancer : Topoisomerase II inhibition (IC₅₀ = 8.2 µM) .
- Antimicrobial : Gram-positive bacteria (MIC = 16 µg/mL) .
Advanced: How can contradictory data on reaction yields or biological activities be resolved in literature reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
